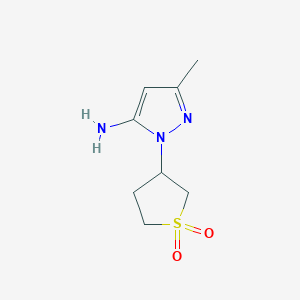

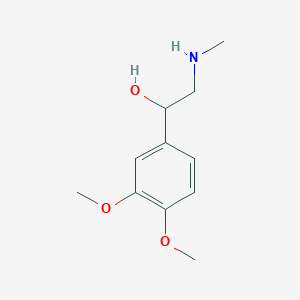

![molecular formula C18H21NO3 B182045 4-[(1-Adamantylcarbonyl)amino]benzoic acid CAS No. 62144-92-7](/img/structure/B182045.png)

4-[(1-Adamantylcarbonyl)amino]benzoic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

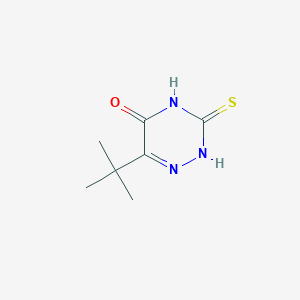

4-[(1-Adamantylcarbonyl)amino]benzoic acid is a compound with the molecular formula C18H21NO3 . It contains a total of 46 bonds, including 25 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, 6 aromatic bonds, 5 six-membered rings, 3 eight-membered rings, 1 carboxylic acid (aromatic), 1 secondary amide (aliphatic), and 1 hydroxyl group .

Molecular Structure Analysis

The molecular structure of 4-[(1-Adamantylcarbonyl)amino]benzoic acid is characterized by a carboxylic acid group attached to a benzene ring, which is further connected to an adamantylcarbonyl group via an amide linkage .科学研究应用

Synthesis and Structural Properties of Adamantane-Substituted Amines

Specific Scientific Field

This application falls under the field of Chemistry , specifically Organic Chemistry .

Summary of the Application

The compound “4-[(1-Adamantylcarbonyl)amino]benzoic acid” is used in the synthesis of adamantane-substituted amines and amides . The introduction of adamantane moieties on diamondoids such as adamantane, 2-azaadamantane or diamantane by amide formation and reduction to the corresponding amine was performed .

Methods of Application or Experimental Procedures

The synthesis was performed in a straightforward and easy way by amidation under Schotten–Baumann conditions and reduction with BH3·THF . The obtained amides and amines were studied in terms of structural properties towards the perspective of transformation into nanodiamonds .

Results or Outcomes

The most crowded amide obtained gave structural insights into the effect of bulkiness and steric strain on out-of-planarity of amide bonds (16.0°) and the kinetics and thermodynamics of amide bond rotation (ΔG� 298K=11.5–13.3 kcal·mol 1) .

Synthesis of Unsaturated Adamantane Derivatives

Specific Scientific Field

This application falls under the field of Chemistry , specifically Petroleum Chemistry .

Summary of the Application

“4-[(1-Adamantylcarbonyl)amino]benzoic acid” is used in the synthesis of unsaturated adamantane derivatives . These compounds offer extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .

Methods of Application or Experimental Procedures

Unsaturated adamantane derivatives can be divided into three major groups: dehydroadamantanes; compounds with exocyclic double bonds; and compounds with multiple side-chain bonds . The synthesis of these derivatives involves various methods, including the reduction of 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene to produce 4-(2-adamantylidene)naphthalene-1(4H)-one .

Results or Outcomes

The synthesis of unsaturated adamantane derivatives has led to the development of novel methods for their preparation and to the polymerization reactions .

Proteomics Research

Specific Scientific Field

This application falls under the field of Biology , specifically Proteomics .

Summary of the Application

“4-[(1-Adamantylcarbonyl)amino]benzoic acid” is used in proteomics research . It is a biochemical used for research purposes .

Methods of Application or Experimental Procedures

The compound is used in various experimental procedures in proteomics research . However, the specific methods of application or experimental procedures are not detailed in the source .

Results or Outcomes

The outcomes of the use of “4-[(1-Adamantylcarbonyl)amino]benzoic acid” in proteomics research are not specified in the source .

Polymerization Reactions

Specific Scientific Field

This application falls under the field of Chemistry , specifically Polymer Chemistry .

Summary of the Application

“4-[(1-Adamantylcarbonyl)amino]benzoic acid” is used in polymerization reactions . The high reactivity of adamantane derivatives offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .

Methods of Application or Experimental Procedures

This process is distinctive in the presence of 1,4-diene structures in the starting monomers. Unlike the homopolymerization of dienes, introducing adamantyl substituents enhances the yields of 1,4-addition polymers, even in moderately polar solvents such as THF .

Results or Outcomes

The outcomes of the use of “4-[(1-Adamantylcarbonyl)amino]benzoic acid” in polymerization reactions are not specified in the source .

Biochemical for Proteomics Research

Summary of the Application

“4-[(1-Adamantylcarbonyl)amino]benzoic acid” is a biochemical used for proteomics research .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures are not detailed in the source .

属性

IUPAC Name |

4-(adamantane-1-carbonylamino)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO3/c20-16(21)14-1-3-15(4-2-14)19-17(22)18-8-11-5-12(9-18)7-13(6-11)10-18/h1-4,11-13H,5-10H2,(H,19,22)(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXUAHMQUGGEWOB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=C(C=C4)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70400917 |

Source

|

| Record name | 4-[(1-adamantylcarbonyl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70400917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(1-Adamantylcarbonyl)amino]benzoic acid | |

CAS RN |

62144-92-7 |

Source

|

| Record name | 4-[(1-adamantylcarbonyl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70400917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

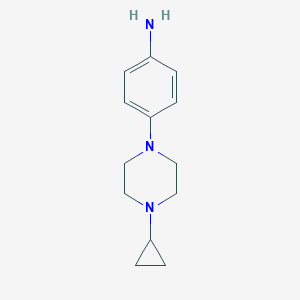

![4-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-3-yl]pyridine](/img/structure/B181965.png)

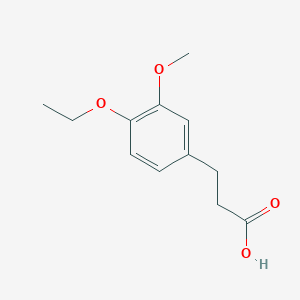

![4-[(4,6-Dimethylpyrimidin-2-yl)amino]butanoic acid](/img/structure/B181972.png)

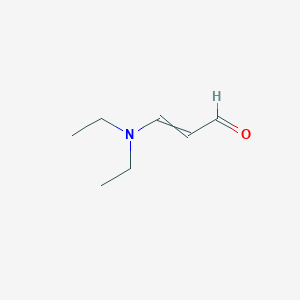

![2-(Piperidin-4-yl)benzo[d]oxazole](/img/structure/B181983.png)